molecular formula C12H14ClF2N3O B15111736 1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B15111736
M. Wt: 289.71 g/mol
InChI Key: CFOZQRCRMZMGFW-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C11H13ClF2N2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide.

    Attachment of the Methoxyphenylmethyl Group: This step involves the alkylation of the pyrazole ring with a 4-methoxybenzyl halide under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methoxyphenylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; typically carried out under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(Difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for research and industrial purposes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methoxyphenylmethyl group can contribute to the compound’s binding affinity and selectivity for specific targets, such as receptors or enzymes involved in neurological or inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Difluoromethyl)-1H-pyrazol-4-amine;hydrochloride: This compound shares the difluoromethyl and pyrazole core but lacks the methoxyphenylmethyl group.

    3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine;hydrochloride: This compound has a similar structure but with a methyl group instead of the methoxyphenylmethyl group.

    1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine;hydrochloride: This compound has a methyl group at the 4-position instead of the methoxyphenylmethyl group.

Uniqueness

1-(Difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride is unique due to the presence of both the difluoromethyl and methoxyphenylmethyl groups, which can confer specific properties such as enhanced lipophilicity, metabolic stability, and binding affinity. These properties make it a valuable compound for various scientific research applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C12H14ClF2N3O

Molecular Weight

289.71 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3O.ClH/c1-18-10-4-2-9(3-5-10)8-15-11-6-7-17(16-11)12(13)14;/h2-7,12H,8H2,1H3,(H,15,16);1H

InChI Key

CFOZQRCRMZMGFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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